5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group and at position 2 with a piperidin-4-yloxy moiety. The piperidine nitrogen is further functionalized with a (5-methylthiophen-2-yl)sulfonyl group.
Key structural attributes:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Piperidinyloxy-sulfonyl-thiophene: The sulfonyl group enhances solubility and metabolic stability, while the 5-methylthiophen-2-yl moiety contributes to lipophilicity and membrane permeability .
Propriétés
IUPAC Name |
5-(1-methylpyrazol-4-yl)-2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-13-3-4-17(27-13)28(24,25)23-7-5-16(6-8-23)26-18-19-9-14(10-20-18)15-11-21-22(2)12-15/h3-4,9-12,16H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGIWPMETCHZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine represents a novel class of pyrazolo-pyrimidine derivatives that have garnered attention in pharmacological research due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : The initial step involves the synthesis of the pyrazole moiety through condensation reactions.
- Pyrimidine Core Construction : The pyrimidine ring is constructed via cyclization reactions involving appropriate nucleophiles and electrophiles.
- Sulfonyl Group Incorporation : The introduction of the sulfonyl group is achieved through sulfonation reactions, which enhance the compound's solubility and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Enzyme Inhibition
Research indicates that derivatives of this class may exhibit inhibitory effects on key enzymes involved in disease pathways:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Urease : Compounds that inhibit urease are significant in managing urinary tract infections and certain types of kidney stones .
Antibacterial Activity
The compound has demonstrated activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
This antibacterial action is attributed to the sulfonamide moiety, which interferes with bacterial folate synthesis .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrazolo-pyrimidine class:
- Anticancer Activity : A study reported that pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Hypoglycemic Activity : Some derivatives have been tested for their ability to lower blood glucose levels, indicating potential use in diabetes management .
Table 1: Biological Activities and Mechanisms
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural Comparison with Analogues
Functional and Pharmacological Implications
Core Heterocycle Variations: The thiadiazolo-pyrimidine (L3) and triazolo-pyrimidine (L5) cores introduce additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to the simpler pyrimidine core of the target compound. This may improve target affinity but reduce lipophilicity .
Substituent Effects :
- The sulfonyl-piperidine-thiophene chain in the target compound provides a balance between solubility (via sulfonyl) and membrane permeability (via thiophene). In contrast, the methanesulfonyl-phenyl group in the EP 1 808 168 B1 derivative may increase metabolic stability but reduce cellular uptake due to higher polarity .
- The 3-phenyl group in L3 adds steric hindrance, which could limit binding to shallow enzyme pockets compared to the smaller pyrazole substituent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential Suzuki-Miyaura couplings for pyrazole attachment and sulfonylation reactions, similar to methods described for EP 1 808 168 B1 derivatives .
- Fused heterocycles (e.g., L3, L5) require multi-step cyclization, increasing synthetic complexity .
Table 2: Hypothetical Properties Based on Structural Analysis*
| Property | Target Compound | L3 (Thiadiazolo-pyrimidine) | EP 1 808 168 B1 Compound |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~430 g/mol | ~480 g/mol |
| cLogP | 2.5 (moderate lipophilicity) | 1.8 (higher polarity) | 3.0 (higher lipophilicity) |
| Hydrogen Bond Acceptors | 8 | 10 | 9 |
| Solubility (PBS) | Moderate (50 µM) | Low (<10 µM) | Moderate (30 µM) |
Méthodes De Préparation
Bromination of Pyrimidine Precursor
A halogenated pyrimidine intermediate is typically synthesized via electrophilic bromination. For example:
Suzuki-Miyaura Coupling with 1-Methylpyrazole
The brominated pyrimidine undergoes cross-coupling with 1-methyl-1H-pyrazole-4-boronic acid:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or NaHCO₃.
Synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-4-ol
Sulfonylation of Piperidine-4-ol
Piperidine-4-ol reacts with 5-methylthiophene-2-sulfonyl chloride under basic conditions:
Protection-Deprotection Strategy
To prevent side reactions during subsequent steps, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether:
-
Protection : TBSCl, imidazole, DMF, 80% yield.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF, quantitative yield.
Etherification of Pyrimidine and Piperidine Moieties
Mitsunobu Reaction
The hydroxyl groups of both subunits are coupled using Mitsunobu conditions:
SN2 Displacement Alternative
If the pyrimidine bears a leaving group (e.g., chloride):
-
Substrate : 5-(1-Methyl-1H-pyrazol-4-yl)-2-chloropyrimidine.
-
Base : NaH or K₂CO₃ in DMF.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Mitsunobu Coupling | Ether formation | 60–75 | ≥95 | Moderate |
| SN2 Displacement | Nucleophilic substitution | 50–65 | ≥90 | High |
| Reductive Amination | Piperidine functionalization | 85–90 | ≥98 | High |
Critical Reaction Optimization
Catalytic Systems in Coupling Reactions
Sulfonylation Efficiency
-
Steric Effects : Bulkier bases (e.g., DIPEA) reduce sulfonamide byproducts.
-
Temperature Control : Slow addition of sulfonyl chloride at 0°C minimizes di-sulfonylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. What are the optimal synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring, coupling with the pyrimidine core, and pyrazole substitution. Key conditions include:
- Sulfonylation: Use of POCl₃ and DMF for sulfonyl chloride activation (0°C to 60°C) .
- Coupling: Ethanol/water (4:1 v/v) under reflux for nucleophilic substitution at the pyrimidine 2-position .
- Pyrazole incorporation: NH₄OAc in glacial acetic acid at 108°C for cyclocondensation .
Yield optimization: Monitor intermediates via TLC and purify via recrystallization (DMF-EtOH 1:1) . Contaminants like unreacted thiophene sulfonyl chloride can reduce yields; column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on pyrazole and thiophene) .
- HPLC-MS: Confirm molecular weight (C₁₈H₂₀N₆O₃S₂, exact mass 456.09 g/mol) and purity (>95%) .
- X-ray crystallography: Resolve ambiguities in sulfonyl-piperidine geometry (e.g., axial vs. equatorial sulfonyl orientation) .
- Elemental analysis: Validate stoichiometry (e.g., sulfur content from thiophene and sulfonyl groups) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases (e.g., PI3K, EGFR) using ADP-Glo™ or fluorescence polarization .
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility screening: Use PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Parameterize sulfonyl and pyrimidine oxygen atoms as hydrogen-bond acceptors .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of piperidine sulfonyl interactions .
- QSAR: Corporate Hammett constants (σ) of substituents (e.g., methylthiophene) to predict bioactivity trends .
Q. How do structural modifications (e.g., substituent variations) impact its structure-activity relationship (SAR)?
Methodological Answer:
- Pyrazole methylation: Compare 1-methyl vs. 1-ethyl analogs to evaluate steric effects on target binding .
- Sulfonyl group replacement: Substitute with carbonyl or phosphoryl groups to assess hydrogen-bonding capacity .
- Thiophene ring modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
Data-driven approach: Tabulate IC₅₀ values against kinase panels to identify critical substituents (example table):
| Modification | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-methyl pyrazole | PI3Kγ | 12.3 | |
| 5-nitrothiophene | EGFR | 8.7 |
Q. How should researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay standardization: Control variables like ATP concentration (e.g., 10 µM vs. 100 µM in kinase assays) .
- Metabolite profiling: Use LC-MS to check for in situ degradation (e.g., sulfonyl hydrolysis) .
- Orthogonal validation: Confirm antiproliferative activity via clonogenic assays if MTT results are inconsistent .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Co-solvent systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility .
- Prodrug design: Introduce phosphate esters at the pyrimidine 4-position, cleaved by alkaline phosphatase .
- Salt formation: React with HCl or sodium citrate to form stable salts .
Q. How can target deconvolution be performed for this compound in complex biological systems?
Methodological Answer:
- Affinity chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins .
- Thermal proteome profiling (TPP): Identify targets by monitoring protein denaturation shifts via mass spectrometry .
- CRISPR-Cas9 screening: Knock out candidate targets (e.g., kinases) and assess resistance phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
